1-Azido-2-ethoxyethane
Overview
Description
1-Azido-2-ethoxyethane is an organic compound with the molecular formula C4H9N3O It is a member of the azide family, characterized by the presence of the azido group (-N3)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-ethoxyethane can be synthesized through the reaction of 2-ethoxyethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process would likely be optimized for yield and purity, with considerations for safety due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-ethoxyethane undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dimethylformamide (DMF), mild heating.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution Reactions: Various azide derivatives.
Reduction Reactions: 2-ethoxyethylamine.
Cycloaddition Reactions: 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2-ethoxyethane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Bioconjugation: The azido group can be used for bioconjugation reactions, linking biomolecules for various biological studies.
Medicinal Chemistry: It is explored for the development of new pharmaceuticals, particularly those involving triazole moieties.
Mechanism of Action
The mechanism of action of 1-azido-2-ethoxyethane primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and reduction. These reactions enable the compound to form new chemical bonds and structures, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-(2-ethoxyethoxy)ethane: Similar in structure but with an additional ethoxy group, leading to different physical and chemical properties.
1-Azido-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
3-Azido-1-propanamine: A shorter chain azide with different reactivity and applications.
Uniqueness
1-Azido-2-ethoxyethane is unique due to its specific balance of reactivity and stability, making it a useful intermediate in various chemical reactions. Its ethoxy group provides a degree of solubility and compatibility with different solvents, enhancing its versatility in organic synthesis.
Properties
IUPAC Name |
1-azido-2-ethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYZYHTUVNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501754 | |
Record name | 1-Azido-2-ethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-47-3 | |
Record name | 1-Azido-2-ethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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